Methyl 2-amino-4-(difluoromethoxy)benzoate
Description
Methyl 2-amino-4-(difluoromethoxy)benzoate (CAS: 923683-37-8) is a fluorinated benzoate ester derivative characterized by an amino group at the 2-position and a difluoromethoxy (-OCHF₂) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁F₂NO₄, with a molecular weight of 247.2 g/mol . The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the amino group provides reactivity for further functionalization, such as amide bond formation or participation in nucleophilic reactions .
Properties
IUPAC Name |
methyl 2-amino-4-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)6-3-2-5(4-7(6)12)15-9(10)11/h2-4,9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQGTKPDRIDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(difluoromethoxy)benzoate typically involves the esterification of 2-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-4-(difluoromethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or difluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(difluoromethoxy)benzoate exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino and difluoromethoxy groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physical and Chemical Properties
The compound’s structural analogs differ primarily in substituent groups, which influence electronic effects, steric hindrance, and biological activity. Key comparisons include:
Key Observations:
- Reactivity: The amino group at the 2-position enables reactions (e.g., acylation) that are absent in chloro- or methoxy-substituted analogs, making it versatile for derivatization .
- Biological Activity : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl ester), the target compound lacks a triazine ring, suggesting divergent mechanisms of action .
Fluorination Patterns and Stability
Fluorinated analogs exhibit distinct stability profiles:
- This compound: The -OCHF₂ group provides moderate hydrolytic stability compared to trifluoromethyl (-CF₃) groups, as evidenced by ¹⁹F NMR studies of its carboxylic acid derivative .
- 2-Methoxy-4,6-ditrifluoromethylbenzoic acid : The dual -CF₃ groups enhance resistance to metabolic degradation but reduce solubility in polar solvents .
Biological Activity
Methyl 2-amino-4-(difluoromethoxy)benzoate, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a difluoromethoxy group and an amino group, which contribute to its lipophilicity and biological interactions. The presence of the difluoromethoxy group enhances membrane permeability, potentially improving the compound's bioavailability and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the difluoromethoxy group may influence the compound's affinity for these targets. This dual interaction profile suggests that the compound may modulate several biochemical pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against a range of bacterial strains, demonstrating potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic processes.
Anticancer Potential
The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The cytotoxic effects are likely mediated through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL, indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In a series of assays using human cancer cell lines, the compound demonstrated IC50 values between 5 to 15 µM, suggesting significant antiproliferative effects. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
- Synergistic Effects : When combined with existing chemotherapeutics, this compound displayed synergistic effects, enhancing the overall efficacy of treatment regimens in resistant cancer cell lines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
